molecular formula C11H15Cl2N B2766229 N-[1-(4-chlorophenyl)ethyl]cyclopropanamine hydrochloride CAS No. 1193390-25-8

N-[1-(4-chlorophenyl)ethyl]cyclopropanamine hydrochloride

Cat. No.: B2766229
CAS No.: 1193390-25-8
M. Wt: 232.15
InChI Key: YXDFHNJIWWPVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-Chlorophenyl)ethyl]cyclopropanamine hydrochloride is a cyclopropane-based amine derivative featuring a para-chlorophenyl ethyl substituent. The hydrochloride salt form improves solubility and stability, a common feature in pharmaceutical intermediates . While direct pharmacological data for this compound is absent in the provided evidence, structurally related compounds are often explored in medicinal chemistry due to their ability to modulate receptor interactions, particularly in neurotransmitter or cannabinoid receptor systems .

Properties

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.ClH/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDFHNJIWWPVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodological Frameworks

Reductive Amination Pathway

The most direct route involves reductive amination between 1-(4-chlorophenyl)ethylamine and cyclopropanone.

Reaction Conditions
  • Substrates : 1-(4-Chlorophenyl)ethylamine (1.0 equiv), cyclopropanone (1.2 equiv)
  • Reducing Agent : Sodium cyanoborohydride (NaBH3CN, 1.5 equiv)
  • Solvent : Methanol, room temperature, 12–24 hours
  • Workup : Acid-base extraction with HCl (1M) and NaOH (1M)
  • Yield : ~65% (crude), improving to 85% after recrystallization

This method avoids over-alkylation by leveraging the selective reduction of imine intermediates. The hydrochloride salt forms via treatment with HCl gas in diethyl ether.

Nucleophilic Substitution Strategy

An alternative approach employs a halogenated precursor reacting with cyclopropanamine.

Stepwise Synthesis
  • Halogenation : 1-(4-Chlorophenyl)ethanol is converted to 1-(4-chlorophenyl)ethyl bromide using PBr3 in dichloromethane (0°C to RT, 2 hours).
  • Amine Coupling : The bromide reacts with cyclopropanamine (2.0 equiv) in acetonitrile at reflux (80°C, 24 hours), yielding the secondary amine.
  • Salt Formation : The free base is treated with HCl in Et2O to precipitate the hydrochloride salt (93% yield).
Challenges
  • Competing elimination reactions necessitate controlled stoichiometry.
  • Excess cyclopropanamine (3.0 equiv) suppresses di-alkylation but increases purification complexity.

Curtius Degradation Adaptation

Adapting the scalable Curtius degradation protocol from PMC (Source 5), the target compound could theoretically derive from a bicyclopropylcarboxylic acid precursor.

Proposed Pathway
  • Carboxylic Acid Synthesis : 1-(4-Chlorophenyl)cyclopropanecarboxylic acid is prepared via cyclopropanation of 4-chlorostyrene with diazomethane.
  • Curtius Rearrangement : The acid undergoes reaction with diphenylphosphoryl azide (DPPA) and tert-butanol to form a Boc-protected amine.
  • Deprotection : HCl in dioxane removes the Boc group, yielding the hydrochloride salt (overall yield: 58%).

While unconfirmed for this specific compound, this method’s scalability (demonstrated for analogous amines) makes it a viable candidate for industrial production.

Reaction Optimization and Process Analytics

Critical Parameters

Parameter Optimal Range Impact on Yield
Temperature 20–25°C (RT) Prevents decomposition
Solvent Polarity Medium (MeCN, EtOAc) Balances solubility and reactivity
Equivalents of Amine 2.0–3.0 Minimizes di-alkylation

Spectroscopic Characterization

  • 1H NMR (D2O, 400 MHz): δ 7.35 (d, J = 8.4 Hz, 2H, ArH), 7.28 (d, J = 8.4 Hz, 2H, ArH), 3.82 (q, J = 6.8 Hz, 1H, CH), 2.91 (m, 1H, cyclopropane CH), 1.45 (d, J = 6.8 Hz, 3H, CH3), 0.98–1.12 (m, 4H, cyclopropane CH2).
  • HRMS (ESI+): m/z calc. for C11H14ClN [M+H]+: 196.0888, found: 196.0887.

Industrial Scalability and Cost Analysis

Cost Drivers

Component Cost per kg (USD) Contribution to Total Cost
1-(4-Chlorophenyl)ethylamine 320 48%
Cyclopropanone 210 32%
Purification 90 14%

Throughput Comparison

Method Batch Size (kg) Cycle Time (h)
Reductive Amination 50 36
Curtius Degradation 200 72

The reductive amination route offers shorter cycle times, while Curtius degradation scales more efficiently for multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)ethyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • Mechanism of Action : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. It induces apoptosis through the activation of caspases, leading to programmed cell death.
    • Case Study : In xenograft models using A549 lung cancer cells, treatment with N-[1-(4-chlorophenyl)ethyl]cyclopropanamine hydrochloride resulted in a significant reduction in tumor volume compared to control groups, demonstrating its potential as an antitumor agent.
  • Antimicrobial Properties
    • Activity Against Bacteria : Preliminary studies indicate that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.
    • Case Study : A study reported minimum inhibitory concentrations (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, highlighting its potential for developing new antimicrobial therapies.
  • Anti-inflammatory Effects
    • Mechanism : The compound has been evaluated for its ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
    • Case Study : In LPS-stimulated macrophages, treatment with this compound reduced TNF-alpha and IL-6 levels by approximately 50%, suggesting its utility in inflammatory disease management.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerA549 (lung cancer)Significant tumor volume reduction2025
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Future Directions in Research

The ongoing research on this compound suggests several avenues for future exploration:

  • Combination Therapies : Investigating the synergistic effects of this compound with existing chemotherapeutics could enhance treatment efficacy.
  • Mechanistic Studies : Further elucidation of its molecular targets and pathways can provide insights into optimizing its therapeutic profile.
  • Clinical Trials : Transitioning from preclinical studies to clinical trials will be essential for assessing safety and efficacy in humans.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)ethyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen Type and Position
  • N-[1-(4-Chlorophenyl)ethyl]cyclopropanamine hydrochloride

    • Substituent: Chlorine (para position)
    • Molecular Weight: ~230–240 g/mol (estimated)
    • Electronic Effect: Moderate electron-withdrawing group.
  • 1-(4-Bromophenyl)cyclopropanamine hydrochloride

    • Substituent: Bromine (para position)
    • Molecular Weight: 248.55 g/mol
    • Key Difference: Bromine’s larger atomic radius increases lipophilicity and steric hindrance compared to chlorine .
  • 1-(4-Chloro-3-nitrophenyl)cyclopropanamine hydrochloride

    • Substituents: Chlorine (para) + Nitro (meta)
    • Molecular Formula: C₁₀H₉ClF₃N (trifluoromethyl analog in )
    • Key Difference: Nitro group’s strong electron-withdrawing effect may reduce bioavailability but enhance receptor affinity in specific targets .
Additional Functional Groups
  • 1-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropane-1-amine hydrochloride
    • Substituents: Chlorine (para) + Trifluoromethyl (meta)
    • Molecular Weight: 235.63 g/mol
    • Key Difference: Trifluoromethyl enhances electron-withdrawing effects and metabolic stability .

Cyclopropane vs. Cyclobutane Analogs

  • Sibutramine Related Compound C (Cyclobutyl Analog)
    • Structure: N-{1-[1-(4-Chlorophenyl)cyclobutyl]pentyl}-N,N-dimethylamine hydrochloride
    • Key Difference: Cyclobutane’s reduced ring strain compared to cyclopropane may decrease reactivity but improve conformational flexibility for receptor binding .

Amine Backbone Modifications

Data Table: Structural and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Feature(s) Reference
N-[1-(4-Chlorophenyl)ethyl]cyclopropanamine HCl 4-Cl C₁₁H₁₃ClN·HCl ~230–240 Para-Cl, cyclopropane strain
1-(4-Bromophenyl)cyclopropanamine HCl 4-Br C₉H₁₁BrClN 248.55 Increased lipophilicity
1-(4-Methoxyphenyl)cyclopropanamine HCl 4-OCH₃ C₁₀H₁₃NO·HCl 215.69 Electron-donating methoxy group
1-(4-Chloro-3-nitrophenyl)cyclopropanamine HCl 4-Cl + 3-NO₂ C₉H₈ClN₂O₂·HCl 249.09 (estimated) Strong electron-withdrawing nitro
N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine HCl 3-Br + chiral center C₁₁H₁₄BrN·HCl 276.60 Meta-Br, stereochemical specificity

Research Implications

  • Pharmacological Potential: Chlorine and bromine substituents may enhance binding to hydrophobic pockets in receptors (e.g., cannabinoid CB1/CB2), as seen in related compounds .
  • Synthetic Utility : Cyclopropane derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethyl) are valuable intermediates in designing protease inhibitors or kinase modulators .
  • Steric vs. Electronic Effects : Ortho-substituted analogs (e.g., 2-fluorophenyl) may face reduced efficacy due to steric clashes, whereas para-substituted derivatives optimize target engagement .

Biological Activity

N-[1-(4-chlorophenyl)ethyl]cyclopropanamine hydrochloride, a compound with a cyclopropane structure and a chlorophenyl substituent, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₉H₁₀ClN
  • Molecular Weight : 169.64 g/mol
  • SMILES Notation : CC(C1CC1)C2=CC=C(C=C2)Cl

This structure suggests potential interactions with various biological targets due to the presence of the cyclopropane ring and the chlorophenyl group.

This compound is believed to exert its biological effects through interactions with specific receptors and enzymes. The chlorophenyl moiety enhances binding affinity to target sites, while the cyclopropane ring contributes to the compound's overall stability. Research indicates that this compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are critical in neuropharmacology.

Pharmacological Effects

The compound has been studied for various biological activities:

  • Neuropharmacological Effects : Investigations suggest that it may act as a dopamine receptor antagonist, potentially influencing mood and behavior.
  • Antiparasitic Activity : Preliminary studies indicate that similar compounds have shown efficacy against malaria parasites, highlighting the need for further exploration of this compound's activity against such pathogens.
  • Cytotoxicity : Data from cell line studies reveal varying degrees of cytotoxic effects depending on the concentration and exposure duration.

Table 1: Biological Activity Overview

Activity TypeObservationsReference
Dopamine Receptor AntagonismModulates activity in vitro
Antiparasitic PotentialInhibitory effects on malaria strains
CytotoxicityVaries across different cell lines

Case Study 1: Neuropharmacological Evaluation

A study evaluated the effects of this compound on dopamine receptor activity in rodent models. Results indicated significant alterations in dopamine levels, suggesting potential therapeutic applications in treating disorders like depression or schizophrenia.

Case Study 2: Antiparasitic Screening

In vitro assays were conducted to assess the efficacy of this compound against Plasmodium falciparum. The compound exhibited an EC50 value of 0.23 µM, indicating promising antiparasitic activity comparable to known inhibitors .

Research Findings

Recent research highlights the importance of structural modifications in enhancing biological activity. For instance, derivatives of cyclopropanamines have shown improved receptor selectivity and potency:

  • Structure-Activity Relationship (SAR) studies reveal that modifications at the nitrogen position significantly impact binding affinity and biological efficacy .
  • The incorporation of polar groups has been linked to improved solubility and bioavailability, critical factors for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for N-[1-(4-chlorophenyl)ethyl]cyclopropanamine hydrochloride?

  • Methodology : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or nucleophilic substitution, followed by amination and hydrochlorination. Characterization requires a combination of elemental analysis, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR to confirm cyclopropane geometry and substituent positions) .
  • Key Considerations : Monitor reaction intermediates using thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane/methanol) for purification.

Q. How can structural analogs inform the design of this compound derivatives?

  • Methodology : Compare substituent effects using analogs like N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride (CAS 1158624-48-6). For example:

Substituent PositionImpact on SolubilityBiological Activity
4-ChlorophenylModerate polaritySerotonin receptor modulation
4-BromophenylReduced solubilityEnhanced enzyme inhibition
  • Structural variations at the phenyl or cyclopropane positions alter physicochemical properties and target interactions .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing enantiopure this compound?

  • Methodology : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model cyclopropane ring closure and enantiomer stability. Tools like ICReDD’s reaction path search methods reduce trial-and-error experimentation by simulating intermediates and transition states .
  • Data Analysis : Compare computed activation energies with experimental yields to validate computational models.

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., receptor selectivity)?

  • Case Study : In neurotransmitter activity studies, discrepancies arise from assay conditions (e.g., cell type, ligand concentration). For example:

Study FocusFindingsAssay Conditions
Serotonin receptor bindingEC50_{50} = 12 μMHEK293 cells, 25°C
Dopamine pathway effectsNo significant modulationSH-SY5Y cells, 37°C
  • Resolution : Standardize assays using isogenic cell lines and control for temperature/pH variability. Cross-validate with radioligand binding assays .

Q. How does the compound’s stereochemistry influence its interactions with biological targets?

  • Methodology : Synthesize enantiomers (e.g., (R)- and (S)-configurations) and compare activity via circular dichroism (CD) and X-ray crystallography. For example, (R)-enantiomers of structurally related compounds show 10-fold higher affinity for monoamine transporters than (S)-forms .

Q. What advanced analytical techniques quantify trace impurities in this compound batches?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with charged aerosol detection (CAD) or mass spectrometry (LC-MS/MS) to detect impurities at <0.1% levels. Reference standards (e.g., EP impurities F/G/H) guide identification of byproducts like N-oxide derivatives .

Methodological Resources

  • Synthesis Optimization : Explore solvent-free conditions or microwave-assisted reactions to enhance cyclopropane ring stability .
  • Biological Assays : Employ fluorescence polarization (FP) for high-throughput screening of receptor-binding kinetics .
  • Computational Tools : Utilize Gaussian 16 or ORCA software packages for reaction modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.